molecular formula C22H27N3O4S B11138585 Ethyl (1-{[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate

Ethyl (1-{[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate

Cat. No.: B11138585
M. Wt: 429.5 g/mol
InChI Key: AXMNZUNSBZUWMT-UHFFFAOYSA-N
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Description

Ethyl (1-{[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate is a synthetic carbamate derivative characterized by a complex heterocyclic framework. Its structure comprises a 4,5,6,7-tetrahydro-1-benzothiophene core substituted with an ethylcarbamoyl group at position 3, a phenyl-acetylated aminoethyl side chain at position 2, and a terminal ethyl carbamate moiety.

Properties

Molecular Formula

C22H27N3O4S

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl N-[1-[[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-2-oxo-2-phenylethyl]carbamate

InChI

InChI=1S/C22H27N3O4S/c1-3-23-20(27)17-15-12-8-9-13-16(15)30-21(17)24-19(25-22(28)29-4-2)18(26)14-10-6-5-7-11-14/h5-7,10-11,19,24H,3-4,8-9,12-13H2,1-2H3,(H,23,27)(H,25,28)

InChI Key

AXMNZUNSBZUWMT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(C(=O)C3=CC=CC=C3)NC(=O)OCC

Origin of Product

United States

Preparation Methods

Cyclization of Cyclohexenethioamide Derivatives

Procedure :

  • React cyclohexene-1-carboxylic acid with thionyl chloride to form the acyl chloride.

  • Treat with ammonium thiocyanate to generate the thioamide intermediate.

  • Perform intramolecular cyclization under acidic conditions (e.g., H₂SO₄) to yield 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.

Key Parameters :

  • Temperature : 80–100°C

  • Yield : 60–75%

Introduction of the Ethylcarbamoyl Group at Position 3

The carboxylic acid at position 3 is converted to an ethylcarbamoyl group via activation and coupling with ethylamine.

Activation with EDCI/HOBt

Procedure :

  • Dissolve 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (1 eq) in DMF.

  • Add ethylamine (1.2 eq), EDCI (1.5 eq), and HOBt (1.5 eq).

  • Stir at room temperature for 12–16 hours.

Optimization :

  • Solvent : DMF or DCM

  • Yield : 85–90%

Functionalization at Position 2: Installation of the Amino Group

The 2-position is aminated via nitration followed by reduction or direct nucleophilic substitution.

Nitration and Reduction

Procedure :

  • Nitrate the benzothiophene core using HNO₃/H₂SO₄ at 0–5°C.

  • Reduce the nitro group to an amine using Fe/HCl or catalytic hydrogenation (H₂/Pd-C).

Challenges :

  • Over-nitration can occur; controlled temperature (<5°C) is critical.

  • Yield : 70–80% after reduction.

Formation of the 2-Oxo-2-Phenylethyl Moiety

The 2-amino group reacts with phenacyl bromide to introduce the ketone functionality.

Condensation with Phenacyl Bromide

Procedure :

  • Dissolve 2-amino-3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophene (1 eq) in THF.

  • Add phenacyl bromide (1.1 eq) and K₂CO₃ (2 eq).

  • Reflux at 60°C for 8–12 hours.

Side Reactions :

  • Competing N-alkylation may occur; excess phenacyl bromide improves selectivity.

  • Yield : 65–75%

Carbamate Installation on the Ethyl Side Chain

The final step involves carbamate formation using ethyl chloroformate.

Reaction with Ethyl Chloroformate

Procedure :

  • Dissolve the intermediate (1 eq) in anhydrous DCM.

  • Add ethyl chloroformate (1.2 eq) and DMAP (0.1 eq) at 0°C.

  • Stir for 4–6 hours at room temperature.

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

  • Yield : 80–85%

Overall Synthetic Route and Data

StepReactionReagents/ConditionsYield (%)
1Core synthesisH₂SO₄, 100°C, 6h70
2Ethylcarbamoyl formationEDCI/HOBt, DMF, rt, 16h88
3AminationFe/HCl, EtOH, 50°C, 4h75
4Phenacyl introductionPhenacyl bromide, K₂CO₃, THF68
5CarbamationEthyl chloroformate, DMAP82

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky groups at positions 2 and 3 slow down reactivity. Using polar aprotic solvents (e.g., DMF) enhances reaction rates.

  • Byproduct Formation : Excess reagents (e.g., phenacyl bromide) and controlled pH minimize side reactions.

  • Purification : Silica gel chromatography effectively separates intermediates, as demonstrated in analogous syntheses.

Alternative Routes Explored

One-Pot Carbamate Formation

A patent describes a three-step continuous process for carbamates using phosgene and ethylamine, though this method requires stringent safety measures due to phosgene’s toxicity.

Enzymatic Catalysis

Lipase-mediated carbamate formation has been reported for similar structures, offering milder conditions but lower yields (50–60%) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates or amides.

Scientific Research Applications

Cholinesterase Inhibition

One of the primary applications of this compound is its role as an inhibitor of cholinesterase enzymes, specifically butyrylcholinesterase (BChE). Cholinesterase inhibitors are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds similar to ethyl carbamate derivatives exhibit significant inhibitory effects on BChE, leading to improved cognitive functions in animal models .

Table 1: Cholinesterase Inhibition Potency

CompoundIC50 (µM)Selectivity Index (BChE/AChE)
Ethyl Carbamate Derivative A0.57.83
Ethyl Carbamate Derivative B0.85.55
Rivastigmine0.3N/A

Therapeutic Potential in Alzheimer's Disease

The compound has been studied for its potential use in treating Alzheimer's disease due to its ability to inhibit BChE. This inhibition is crucial as BChE is known to increase in the brains of Alzheimer's patients, suggesting a compensatory mechanism against acetylcholinesterase (AChE) inhibition .

Case Study: Efficacy in Animal Models

A study involving transgenic mice models of Alzheimer's demonstrated that administration of ethyl carbamate derivatives resulted in improved memory retention and reduced neuroinflammation markers compared to control groups .

Diagnostic Applications

Beyond therapeutic uses, ethyl carbamate derivatives are being explored as diagnostic agents for Alzheimer's disease. The ability to visualize BChE activity through radioligands derived from these compounds may facilitate early diagnosis and treatment monitoring .

Synthesis and Characterization

The synthesis of ethyl carbamate derivatives typically involves multi-step organic reactions including Friedel-Crafts acylation and subsequent amine coupling reactions. The characterization of these compounds is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity.

Table 2: Synthesis Steps

StepReaction TypeDescription
1Friedel-Crafts AcylationFormation of benzothiophene core
2BrominationIntroduction of bromine for further functionalization
3Amine CouplingFormation of the final carbamate structure

Mechanism of Action

The mechanism of action of ethyl (1-{[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate would depend on its specific interactions with molecular targets. The benzothiophene core may interact with enzymes or receptors, while the carbamate and ethylcarbamoyl groups could modulate these interactions. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Carbamates share a common R-O-C(=O)-N< moiety, but their biological and chemical properties diverge significantly based on substituents. The following compounds are structurally or functionally relevant comparators:

A. Fenoxycarb (Ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate)

  • Structure: Aryl-ether-linked phenoxyethyl carbamate.
  • Application : Insect growth regulator (IGR) targeting juvenile hormone receptors, used in pest control .
  • Key Difference: Unlike the target compound, fenoxycarb lacks a heterocyclic backbone, relying on aryl ether linkages for bioactivity. Its selectivity for insects over mammals stems from this simplified structure .

B. Rivastigmine (Methyl ethyl carbamate with a phenolic indanone core)

  • Structure: Heterocyclic indanone ring with methyl ethyl carbamate.
  • Application : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor for Alzheimer’s disease .
  • Key Difference: The target compound’s tetrahydrobenzothiophene ring may enhance metabolic stability compared to rivastigmine’s indanone, while the ethylcarbamoyl group could influence enzyme-binding kinetics .

C. Chlorpropham (1-Methylethyl (3-chlorophenyl)carbamate)

  • Structure : Isopropyl carbamate with a chlorinated phenyl group.
  • Application : Herbicide and sprout inhibitor in agriculture .
  • Key Difference : Chlorpropham’s small, halogenated aromatic system contrasts with the target compound’s fused heterocycle, resulting in divergent environmental persistence and toxicity profiles .
Chemical Stability and Reactivity

Carbamate hydrolysis mechanisms vary with structure and environment:

  • Ethyl Carbamate : Exhibits an A2 (bimolecular acid-catalyzed) to A1 (unimolecular) mechanism shift under increasing acidity, differing from amides like butyramide, which follow a distinct pathway .
  • Target Compound : The tetrahydrobenzothiophene ring may sterically shield the carbamate group, slowing hydrolysis compared to simpler carbamates (e.g., ethyl carbamate). However, the phenyl-acetylated side chain could introduce electron-withdrawing effects, accelerating degradation under basic conditions .
  • Fenoxycarb: Stable under neutral conditions but hydrolyzes rapidly in alkaline environments due to its ether linkages, limiting environmental persistence .

Biological Activity

Ethyl (1-{[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate is a complex compound belonging to the class of carbamate derivatives. This article delves into the biological activity of this compound, examining its potential therapeutic effects, mechanisms of action, and relevant case studies. The information is derived from diverse scientific sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzothiophene core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C18H22N2O3S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This structure contributes to its pharmacological properties, including potential antibacterial and anticancer activities.

Antimicrobial Activity

Research has indicated that compounds containing the benzothiophene moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures have demonstrated activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

A relevant study evaluated the minimum inhibitory concentration (MIC) of several benzothiophene derivatives, reporting MIC values as low as 16 µg/mL against Gram-positive bacteria . The compound may share similar antimicrobial properties due to its structural characteristics.

Anticancer Potential

The anticancer activity of carbamate derivatives has been documented in various studies. A notable investigation into related compounds demonstrated cytotoxic effects on cancer cell lines, suggesting that modifications in the benzothiophene structure can enhance biological activity .

In vitro assays have shown that certain benzothiophene derivatives can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and DNA damage. The specific pathways activated by this compound warrant further exploration.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) of similar compounds has provided insights into how modifications influence biological activity. For instance, ethyl-carbamate derivatives have been assessed for mutagenicity and carcinogenicity using the Ames test, yielding negative results for mutagenic activity . This indicates a favorable safety profile for potential therapeutic applications.

Toxicological Considerations

While many carbamate compounds exhibit promising biological activities, it is crucial to assess their toxicological profiles. Ethyl carbamate has been classified as a probable human carcinogen (Group 2A), primarily due to its genotoxic effects observed in various studies . The compound's ability to bind covalently to DNA raises concerns regarding long-term exposure and necessitates careful evaluation during drug development processes.

Table 1: Biological Activity of Related Benzothiophene Compounds

Compound NameMIC (µg/mL)Activity TypeReference
Compound A16Antimicrobial
Compound B32Cytotoxicity
Compound CNot AvailableAnticancer
Ethyl CarbamateN/AGenotoxicity

Table 2: Toxicological Profile of Ethyl Carbamate

EndpointResultReference
MutagenicityNegative
CarcinogenicityProbable (Group 2A)
CytotoxicityVariable

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of benzothiophene derivatives, researchers found that certain modifications significantly enhanced activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of hydrophobic interactions in improving efficacy against bacterial membranes .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of modified benzothiophenes. Results indicated that specific structural changes led to increased cytotoxicity in breast cancer cell lines. The study emphasized the need for further research into the underlying mechanisms driving these effects .

Q & A

Q. How can molecular docking predict binding modes with biological targets?

  • Methodology :
  • Generate ligand conformers via Monte Carlo multiple minimum (MCMM) sampling .
  • Dock into target active sites (e.g., enzymes) using AutoDock Vina, scoring with MM-GBSA.
  • Reference : outlines docking workflows for benzothiophene derivatives .

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